TAF Achieves 7.3-Fold Higher Intracellular Active Metabolite Concentrations in PBMCs Compared to TDF
In a clinical pharmacokinetic study of 13 HIV-infected persons on stable antiretroviral therapy who switched from TDF- to TAF-containing regimens, intracellular tenofovir-diphosphate (TFV-DP) concentrations were quantified in peripheral blood mononuclear cells (PBMCs) and lymphoid tissue compartments. TAF produced TFV-DP concentrations in PBMCs that were 7.3-fold higher than those achieved with TDF, and 6.4-fold higher in lymph node mononuclear cells [1]. This intracellular loading advantage was achieved despite a 90% reduction in systemic plasma tenofovir exposure [2].
| Evidence Dimension | Intracellular tenofovir-diphosphate (TFV-DP) concentration in PBMCs |
|---|---|
| Target Compound Data | TAF: Geometric mean ratio of 7.3 relative to TDF |
| Comparator Or Baseline | TDF: Geometric mean ratio of 1.0 (reference) |
| Quantified Difference | 7.3-fold higher with TAF (p < 0.001) |
| Conditions | HIV-infected persons on stable ART; TFV-DP quantified via LC-MS/MS in PBMCs |
Why This Matters
Higher intracellular active drug concentrations at target sites correlate with antiviral efficacy and may increase the barrier to resistance development.
- [1] Fletcher CV, Podany AT, Thorkelson A, et al. The Lymphoid Tissue Pharmacokinetics of Tenofovir Disoproxil Fumarate and Tenofovir Alafenamide in HIV-Infected Persons. Clinical Pharmacology and Therapeutics. 2020;108(5):971-981. View Source
- [2] Ruane PJ, DeJesus E, Berger D, et al. Antiviral Activity, Safety, and Pharmacokinetics/Pharmacodynamics of Tenofovir Alafenamide as 10-Day Monotherapy in HIV-1–Positive Adults. Journal of Acquired Immune Deficiency Syndromes. 2013;63(4):449-455. View Source
